molecular formula C14H13N3O4S B596154 Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 1253791-05-7

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate

Katalognummer: B596154
CAS-Nummer: 1253791-05-7
Molekulargewicht: 319.335
InChI-Schlüssel: KVQGSZJXCMQLII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a pyrimidine derivative with a fused pyrido[2,3-d]pyrimidine core. This compound features a hydroxyl group at position 5, a methylthio group at position 2, and a prop-2-ynyl substituent at position 6. The ethyl carboxylate group at position 6 enhances solubility and may influence intermolecular interactions.

Eigenschaften

IUPAC Name

ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-prop-2-ynylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-4-6-17-11-8(7-15-14(16-11)22-3)10(18)9(12(17)19)13(20)21-5-2/h1,7,18H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGSZJXCMQLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC#C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Lithiation and Aldehyde Coupling

DCSMP is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate a lithiated intermediate at the 5-position. Subsequent reaction with propargyl aldehyde introduces the prop-2-ynyl group, yielding 3-(prop-2-ynyl)-1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ol. The reaction proceeds via nucleophilic addition to the aldehyde, followed by dehydration to form the α,β-unsaturated ketone.

Chlorine Substitution

The dichloro intermediate undergoes selective substitution at the 4-position using propargylamine in dimethylformamide (DMF) at 60°C. This step replaces one chlorine atom with the prop-2-ynyl group while retaining the 6-chloro substituent for subsequent cyclization.

Cyclization

Treatment with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in THF induces cyclization, forming the pyrido[2,3-d]pyrimidine core. The reaction proceeds via intramolecular nucleophilic attack of the enolate oxygen on the adjacent carbonyl group, followed by aromatization. The ethyl carboxylate group is introduced earlier in the sequence via esterification of a carboxylic acid intermediate.

Key Data :

  • Yield for cyclization step: 68–72%

  • Reaction time: 1–2 hours per step

Pyridone-Based Annulation Strategy

This approach, detailed in PMC (2019), constructs the pyrido[2,3-d]pyrimidine skeleton from a preformed pyridone derivative.

Pyridone Functionalization

Ethyl 5-hydroxy-2-mercaptopyridin-4-carboxylate is treated with methyl iodide to introduce the methylthio group. The resulting intermediate is then alkylated with propargyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile, attaching the prop-2-ynyl group at position 8.

Urea Condensation

The functionalized pyridone reacts with urea or thiourea derivatives under acidic conditions (e.g., HCl/EtOH) to form the pyrimidine ring. The reaction involves nucleophilic attack of the pyridone’s amine group on the carbonyl carbon of urea, followed by dehydration.

Oxidation and Esterification

The 7-oxo group is introduced via oxidation using meta-chloroperbenzoic acid (mCPBA). Final esterification with ethyl chloroformate in dichloromethane (DCM) yields the target compound.

Key Data :

  • Overall yield: 45–50%

  • Temperature range: 25–80°C

A patent (US20040224958A1) describes a route prioritizing late-stage introduction of the prop-2-ynyl group.

Intermediate Synthesis

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is synthesized via condensation of 6-ethoxycarbonyl-5-hydroxypicolinic acid with methylthioisocyanate. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C.

Propargylation

The intermediate is alkylated with propargyl bromide in DMF using K2CO3 as a base. The reaction selectively targets the 8-position due to steric and electronic effects, achieving 85% conversion.

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to remove unreacted starting material and byproducts.

Key Data :

  • Yield after purification: 78%

  • Reaction time: 4–6 hours

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Advantages Limitations
Three-Step SynthesisDCSMPLithiation-cyclization68–72%High regioselectivityLow-temperature conditions required
Pyridone AnnulationFunctionalized pyridoneUrea condensation45–50%ScalabilityMultiple oxidation steps
Patent AlkylationPrecyclized intermediatePropargyl bromide alkylation78%Late-stage functionalizationRequires chromatography

Mechanistic Insights and Optimization

Regioselectivity in Propargylation

The prop-2-ynyl group’s introduction is influenced by the base-solvent system. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the 8-position, while protic solvents favor side reactions.

Cyclization Catalysis

MsCl acts as both a Lewis acid and dehydrating agent, facilitating cyclization by activating the carbonyl group. Substituents at position 6 (e.g., ethyl carboxylate) stabilize the transition state through resonance.

Stability Challenges

Alkyne-containing intermediates are prone to polymerization under acidic conditions. Strategies include using inert atmospheres (N2/Ar) and low temperatures (−20°C) during critical steps .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The prop-2-ynyl group can participate in addition reactions, such as hydrogenation to form an alkane.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Catalysts: Palladium on carbon for hydrogenation reactions

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

    Addition: Formation of saturated hydrocarbons

Wissenschaftliche Forschungsanwendungen

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms.

    Pharmaceutical Development: It is a lead compound in the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Position 8 Substitution Variations

  • Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 76360-85-5) Substituent: Propyl (C3H7) at position 7.
  • Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 76360-60-6) Substituent: 2-Methoxyethyl (CH2CH2OCH3) at position 8. Impact: The ether oxygen introduces hydrogen-bonding capability, enhancing solubility (PSA = 102) compared to the non-polar prop-2-ynyl group .
Compound Substituent (Position 8) Molecular Weight (g/mol) Key Functional Groups
Target Compound Prop-2-ynyl ~383.4 (estimated) Alkyne, Hydroxyl, Methylthio
CAS 76360-85-5 Propyl 377.43 Alkyl, Hydroxyl, Methylthio
CAS 76360-60-6 2-Methoxyethyl 369.37 Ether, Hydroxyl, Phenyl

Core Structure Variations

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Core: Thiazolo[3,2-a]pyrimidine fused with a benzene ring. Impact: The thiazole ring introduces sulfur-based interactions, while the trimethoxybenzylidene group increases steric bulk, leading to a dihedral angle of 80.94° between the pyrimidine and aromatic rings. This non-planarity may reduce stacking interactions compared to the pyrido[2,3-d]pyrimidine core .

Hydrogen Bonding and Crystallography

  • Target Compound : The hydroxyl (5-OH) and carbonyl (7-oxo) groups likely form N–H···O and O–H···O hydrogen bonds, similar to barbiturates (e.g., buthalital and methitural), which exhibit N–H···O chains influencing crystal packing .
  • CAS 76360-85-5 : Lacks a propargyl group but shares the hydroxyl and methylthio substituents, suggesting comparable hydrogen-bonding patterns. However, the propyl group may reduce crystal symmetry due to increased flexibility .
  • Thiazolo-pyrimidine Derivative : Exhibits bifurcated C–H···O hydrogen bonds, forming chains along the c-axis. The puckered pyrimidine ring (deviation of 0.224 Å from planarity) is similar to pyrido[2,3-d]pyrimidines, though fused rings increase rigidity.

Biologische Aktivität

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₄S
Molecular Weight323.37 g/mol
CAS Number1253791-05-7
Purity≥95%
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrido-pyrimidine skeleton followed by functionalization to introduce the ethyl and methylthio groups. Detailed synthetic pathways can be found in patent literature and chemical synthesis databases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound was tested against Gram-positive bacteria and fungi, showing promising results in inhibiting growth. For instance, it demonstrated effective activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 64 µg/mL .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties, particularly against non-small cell lung cancer and other malignancies. The mechanism of action is believed to involve the inhibition of specific oncogenic pathways, including those mediated by mutant KRAS proteins . In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

  • Study on Antimicrobial Resistance :
    • A study evaluated the efficacy of this compound against multidrug-resistant strains. The results indicated that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
  • Anticancer Activity Assessment :
    • A series of experiments were conducted using A549 human lung cancer cells to assess the anticancer effects of this compound. The results showed significant cytotoxicity at lower concentrations compared to standard chemotherapeutics, indicating its potential role in cancer therapy .

Q & A

Basic: What are the optimal synthetic conditions for preparing this compound?

The compound can be synthesized via refluxing a mixture of precursor molecules (e.g., substituted pyrimidines) with chloroacetic acid, sodium acetate, and aldehydes in acetic acid/acetic anhydride (1:1 ratio). Reaction times of 8–10 hours under reflux, followed by recrystallization from ethyl acetate-ethanol (3:2), yield pale crystals suitable for structural analysis. Monitoring reaction progress via TLC and optimizing stoichiometry can improve yields (typically ~78%) .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves puckering in the pyrimidine ring (e.g., flattened boat conformation with deviations up to 0.224 Å from the mean plane) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • NMR and IR spectroscopy : Confirm functional groups (e.g., methylthio, carboxylate) and hydrogen bonding networks.
  • Powder XRD : Validates bulk crystallinity and phase purity.

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected bond lengths or conformations) require cross-validation:

  • Density Functional Theory (DFT) : Compare computational models with experimental X-ray data to assess intramolecular strain or solvation effects.
  • Hydrogen bond analysis : Identify intermolecular interactions (e.g., bifurcated C—H···O bonds) that may influence solid-state packing versus solution-phase conformations .
  • Variable-temperature NMR : Probe dynamic effects in solution.

Advanced: What strategies are recommended for evaluating the compound’s bioactivity in kinase inhibition assays?

  • In vitro kinase profiling : Use ATP-competitive binding assays with recombinant kinases (e.g., EGFR, VEGFR) and compare IC₅₀ values to reference inhibitors (e.g., PF-06465469 analogs).
  • Structural-activity relationship (SAR) : Modify substituents (e.g., prop-2-ynyl, methylthio) to assess impacts on binding affinity. Reference similar pyrido[2,3-d]pyrimidine derivatives with documented pharmacological profiles .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear gloves, goggles, and lab coats to avoid dermal contact.
  • Spill management : Sweep or vacuum spills into sealed containers; avoid aqueous washdown to prevent environmental release.
  • Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

Advanced: How can hydrogen-bonding networks be analyzed to predict crystal packing behavior?

  • Mercury Software : Visualize C—H···O and π-π interactions using crystallographic data (e.g., CIF files).
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., O···H contacts ~25% in similar structures) to predict stability and polymorphism risks .

Basic: What recrystallization methods yield high-quality crystals for X-ray studies?

Slow evaporation of ethyl acetate-ethanol (3:2) solutions at 25°C produces well-diffracting crystals. For hygroscopic samples, use inert atmospheres or anti-solvent diffusion with hexane .

Advanced: How can low synthetic yields be addressed during scale-up?

  • Catalyst screening : Test alternatives to sodium acetate (e.g., K₂CO₃ or ionic liquids).
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
  • Byproduct analysis : Use HPLC-MS to identify competing pathways (e.g., oxidation of prop-2-ynyl groups) .

Basic: What computational tools assist in predicting the compound’s solubility and stability?

  • COSMO-RS : Estimate solubility in organic solvents (e.g., ethyl acetate, DMSO).
  • Molecular dynamics (MD) simulations : Assess hydrolytic stability of the ester group under physiological conditions.

Advanced: How can substituent modifications enhance pharmacological properties?

  • Propargyl group optimization : Replace prop-2-ynyl with bulkier alkynes to improve target selectivity.
  • Methylthio replacement : Test sulfoxide or sulfone derivatives to modulate electron-withdrawing effects and metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.